![molecular formula C16H16F3NO2S B10970868 4-propyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10970868.png)
4-propyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This specific compound features a trifluoromethyl group, which often imparts unique chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-propylbenzenesulfonyl chloride and 2-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-propylbenzenesulfonyl chloride is added dropwise to a solution of 2-(trifluoromethyl)aniline in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the trifluoromethyl group.
Reduction: Reduced forms of the sulfonamide or trifluoromethyl group.
Hydrolysis: Corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 4-propyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound can act as an enzyme inhibitor. The trifluoromethyl group often enhances the binding affinity to biological targets, making it useful in the study of enzyme kinetics and inhibition.
Medicine
In medicinal chemistry, sulfonamides are well-known for their antibacterial properties. This compound could potentially be explored for its antimicrobial activity or as a lead compound for the development of new drugs.
Industry
Industrially, the compound might be used in the synthesis of dyes, agrochemicals, and other specialty chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 4-propyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-propyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- 4-propyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- 4-propyl-N-[2-(difluoromethyl)phenyl]benzenesulfonamide
Uniqueness
The unique positioning of the trifluoromethyl group in 4-propyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide imparts distinct chemical and biological properties compared to its analogs. This positioning can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16F3NO2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-propyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16F3NO2S/c1-2-5-12-8-10-13(11-9-12)23(21,22)20-15-7-4-3-6-14(15)16(17,18)19/h3-4,6-11,20H,2,5H2,1H3 |
InChI Key |
LSNXKIGUZULOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10970792.png)
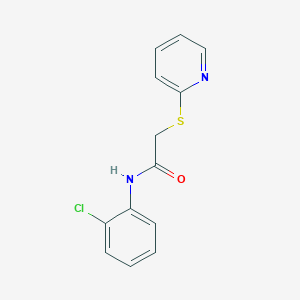
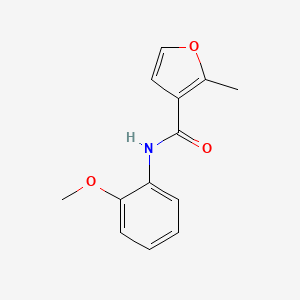
![1-[1-(2,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B10970806.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10970819.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10970826.png)
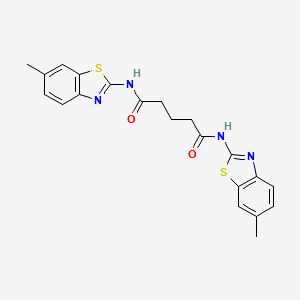
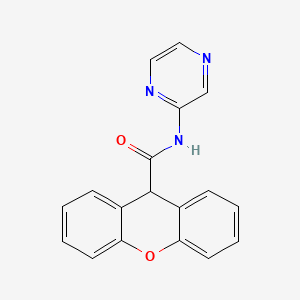
![(5E)-3-(2-methoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10970839.png)
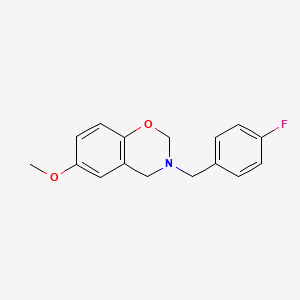
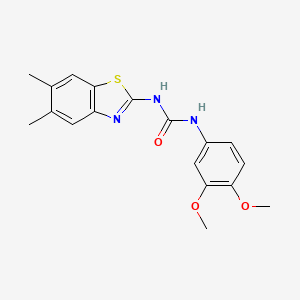
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B10970849.png)
![1-Cyclopentyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10970865.png)

